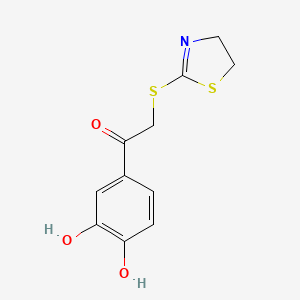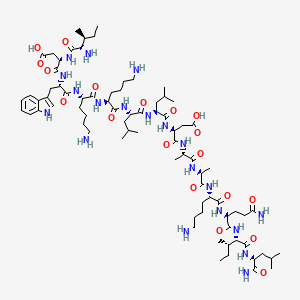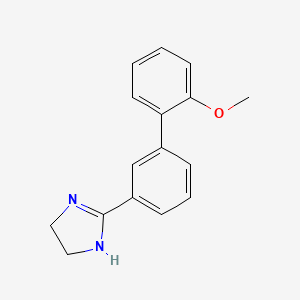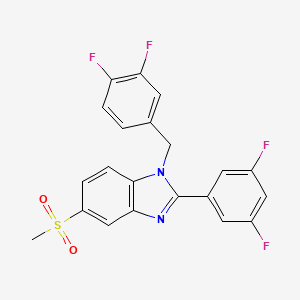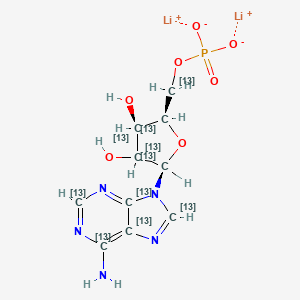
Stevisaliosides D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stevisaliosides D is a natural compound extracted from the roots of Stevia serrata. It is known for its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), with an IC50 value of 31.8 μM .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stevisaliosides D is primarily isolated from the roots of Stevia serrata. The extraction process involves the use of solvents such as methanol or ethanol to obtain the crude extract, followed by purification using chromatographic techniques . The detailed synthetic routes for this compound are not extensively documented, as it is mainly derived from natural sources.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Stevia serrata roots. The process includes:
- Harvesting and drying the roots.
- Grinding the dried roots into a fine powder.
- Extracting the powder with solvents like methanol or ethanol.
- Purifying the extract using chromatographic methods to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Stevisaliosides D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the structure.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .
Applications De Recherche Scientifique
Stevisaliosides D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of protein tyrosine phosphatase 1B.
Biology: Investigated for its role in modulating insulin signaling pathways and its potential antidiabetic effects.
Medicine: Explored for its therapeutic potential in managing diabetes and related metabolic disorders.
Mécanisme D'action
Stevisaliosides D exerts its effects by inhibiting protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, this compound enhances insulin receptor signaling, leading to improved glucose uptake and insulin sensitivity . The molecular targets involved include the insulin receptor and downstream signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt) pathways .
Comparaison Avec Des Composés Similaires
Stevioside: Another compound derived from species, known for its sweetening properties and potential antidiabetic effects.
Rebaudioside A: A glycoside found in leaves, used as a natural sweetener with similar biological activities.
Dulcoside A: A minor glycoside from Stevia with sweetening properties and potential health benefits.
Uniqueness of Stevisaliosides D: this compound is unique due to its specific inhibitory activity against protein tyrosine phosphatase 1B, making it a valuable compound for antidiabetic research. Its distinct molecular structure and biological activity set it apart from other glycosides found in Stevia species .
Propriétés
Formule moléculaire |
C35H54O16 |
|---|---|
Poids moléculaire |
730.8 g/mol |
Nom IUPAC |
[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11S)-11,13-dihydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C35H54O16/c1-16(38)47-26-25(50-29-24(43)23(42)20(41)14-46-29)21(13-37)49-30(27(26)48-17(2)39)51-31(44)33(4)8-5-7-32(3)22(33)6-9-34-10-18(12-36)35(45,15-34)11-19(40)28(32)34/h18-30,36-37,40-43,45H,5-15H2,1-4H3/t18?,19-,20-,21?,22-,23-,24?,25-,26-,27?,28-,29-,30-,32+,33+,34+,35?/m0/s1 |
Clé InChI |
ROYKLQHJHWUUMX-KQTFRKLSSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@H](C(O[C@H](C1OC(=O)C)OC(=O)[C@@]2(CCC[C@@]3([C@@H]2CC[C@]45[C@H]3[C@H](CC(C4)(C(C5)CO)O)O)C)C)CO)O[C@H]6C([C@H]([C@H](CO6)O)O)O |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C2(CCCC3(C2CCC45C3C(CC(C4)(C(C5)CO)O)O)C)C)CO)OC6C(C(C(CO6)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


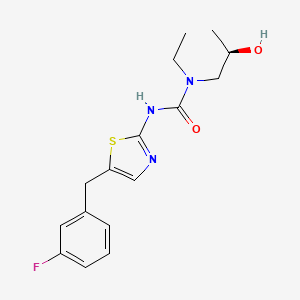
![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
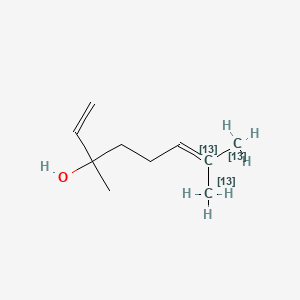
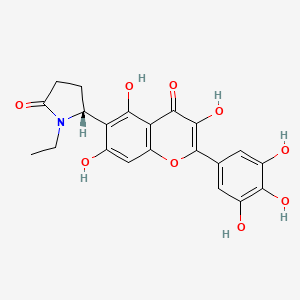
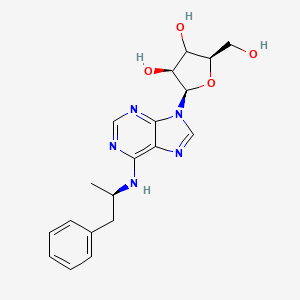
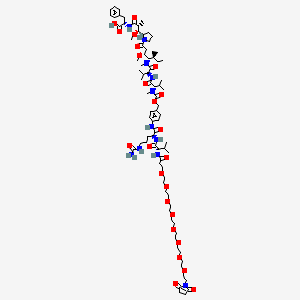
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)

